molecular formula C9H7NO3S B2425327 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 842112-66-7

6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2425327
CAS RN: 842112-66-7
M. Wt: 209.22
InChI Key: UIXMSKWGNJIRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the CAS Number: 842112-66-7 . It has a molecular weight of 209.23 . The IUPAC name for this compound is 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve the photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates . This approach allows obtaining functionally substituted heteroacenes .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO3S . The InChI code for this compound is 1S/C9H7NO3S/c1-4-2-6-8(14-4)5(3-11)7(10-6)9(12)13/h2-3,10H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a boiling point of 484.2±45.0 °C at 760 mmHg . The vapor pressure of this compound is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.9±3.0 kJ/mol . The flash point is 246.6±28.7 °C .

Scientific Research Applications

Antiviral Activity

Thieno[3,2-b]pyrrolecarboxamides, a class of compounds that includes 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus .

Inhibitors of Alphaviruses and Flaviviruses

Compounds similar to 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been identified as inhibitors of CHIKV alphaviruses and flaviviruses .

Neurotropic Arboviruses Inhibition

These compounds have also been found to inhibit neurotropic arboviruses .

Inhibition of KDM1A and LSD1 Demethylases

Thienopyrrole compounds have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This is particularly relevant in medicinal chemistry research directed toward oncology targets .

Anticancer Therapy

The activity of demethylases is elevated in many types of cancer cells and therefore KDM1 inhibitors have been identified as new targets for anticancer therapy .

Friedel-Crafts Reaction

The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel-Crafts reaction conditions in the presence of AlCl3 has been studied .

Synthesis of Fused 4H-Thieno[3,2-b]pyrrole Derivatives

The photochemical and thermal decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, particularly the decomposition of 4-azido-5-arylthiophene-2-carboxylates . This could lead to the development of functionally substituted heteroacenes .

properties

IUPAC Name

6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-4-2-6-8(14-4)5(3-11)7(10-6)9(12)13/h2-3,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXMSKWGNJIRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842112-66-7
Record name 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.